4-Fluoro-2-(p-tolylethynyl)benzaldehyde is an organic compound characterized by its unique structure, which includes a fluorine atom and a p-tolyl group attached to a benzaldehyde moiety. The molecular formula of this compound is C₁₆H₁₁FO, with a molecular weight of 238.26 g/mol. It features a benzaldehyde functional group, which contributes to its reactivity in various
While specific biological activity data for 4-Fluoro-2-(p-tolylethynyl)benzaldehyde is limited, compounds with similar structures often exhibit diverse biological properties. Fluorinated compounds are known for their enhanced metabolic stability and potential activity against various biological targets. Further studies would be necessary to elucidate any specific biological functions or therapeutic potentials.
The synthesis of 4-Fluoro-2-(p-tolylethynyl)benzaldehyde can be achieved through several methods:
4-Fluoro-2-(p-tolylethynyl)benzaldehyde finds applications in:
Interaction studies involving 4-Fluoro-2-(p-tolylethynyl)benzaldehyde are essential for understanding its reactivity and potential applications. Investigations into its interactions with nucleophiles (such as amines and alcohols) reveal insights into its behavior in synthetic pathways. Additionally, studies on its interaction with metal catalysts provide valuable information regarding its role in catalysis.
Several compounds share structural similarities with 4-Fluoro-2-(p-tolylethynyl)benzaldehyde, each exhibiting unique properties:
Compound Name | CAS Number | Similarity | Key Features |
---|---|---|---|
4-Fluoro-2-(phenylethynyl)benzaldehyde | 1189207-30-4 | 1.00 | Similar structure without p-tolyl substitution |
5-Fluoro-2-(phenylethynyl)benzaldehyde | 943835-77-6 | 1.00 | Different position of fluorine |
2-Ethynyl-4-fluorobenzaldehyde | 749874-24-6 | 0.93 | Lacks p-tolyl group but retains fluorine |
4-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde | 1322091-24-6 | 0.76 | Contains methoxy substitution |
5-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde | 1042369-35-6 | 0.76 | Similar to above with different fluorine position |
These comparisons highlight the unique aspects of 4-Fluoro-2-(p-tolylethynyl)benzaldehyde while demonstrating how variations in substituents can influence reactivity and properties.